Cas no 97998-66-8 (2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid)

2-{(Benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid is a specialized chiral compound featuring a benzyloxycarbonyl (Cbz) protecting group and an ethoxycarbonyl moiety, making it valuable in peptide synthesis and organic transformations. Its structure incorporates a phenylbutan-2-yl backbone, enhancing steric and electronic modulation for selective reactions. The presence of both carboxyl and ester functionalities allows for versatile derivatization, while the Cbz group ensures controlled deprotection under mild conditions. This compound is particularly useful in asymmetric synthesis and intermediate preparation, offering precise control over stereochemistry. Its stability under standard conditions and compatibility with common reagents make it a practical choice for researchers in medicinal chemistry and fine chemical synthesis.
2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid structure
97998-66-8 structure
Product name:2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
CAS No:97998-66-8
MF:C23H27NO6
Molecular Weight:413.46358704567
CID:5628426
PubChem ID:77662405

2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
    • 97998-66-8
    • EN300-28303737
    • 2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
    • インチ: 1S/C23H27NO6/c1-3-29-22(27)20(15-14-18-10-6-4-7-11-18)24(17(2)21(25)26)23(28)30-16-19-12-8-5-9-13-19/h4-13,17,20H,3,14-16H2,1-2H3,(H,25,26)
    • InChIKey: ABAHNWULBMAVMA-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CCC1C=CC=CC=1)N(C(=O)OCC1C=CC=CC=1)C(C(=O)O)C)=O

計算された属性

  • 精确分子量: 413.18383758g/mol
  • 同位素质量: 413.18383758g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 12
  • 複雑さ: 554
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1Ų
  • XLogP3: 4.3

2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28303737-0.05g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28303737-0.25g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28303737-5g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8
5g
$3520.0 2023-09-07
Enamine
EN300-28303737-5.0g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28303737-1.0g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28303737-2.5g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28303737-0.1g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28303737-10g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8
10g
$5221.0 2023-09-07
Enamine
EN300-28303737-0.5g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28303737-10.0g
2-{[(benzyloxy)carbonyl](1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid
97998-66-8 95.0%
10.0g
$5221.0 2025-03-19

2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid 関連文献

2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acidに関する追加情報

Comprehensive Overview of 2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid (CAS No. 97998-66-8)

2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid (CAS No. 97998-66-8) is a specialized organic compound with significant applications in pharmaceutical research and synthetic chemistry. This compound, often abbreviated for convenience, features a unique molecular structure combining a benzyloxycarbonyl group, an ethoxy-oxo-phenylbutan moiety, and a propanoic acid backbone. Its intricate design makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in peptide coupling and prodrug development.

The growing interest in CAS No. 97998-66-8 aligns with current trends in drug discovery, where researchers seek novel intermediates to optimize drug delivery systems. Searches for terms like "peptide synthesis building blocks" or "prodrug intermediates" highlight its relevance. The compound’s benzyloxycarbonyl (Cbz) protecting group is particularly noteworthy, as it is widely used in organic synthesis to shield amines during multi-step reactions—a topic frequently queried in academic forums and AI-driven research tools.

From a structural perspective, 2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid exemplifies the convergence of stability and reactivity. The phenylbutan segment contributes to lipophilicity, a property critical for membrane permeability in drug candidates. Meanwhile, the propanoic acid terminus offers carboxylate functionality, enabling further derivatization. Such features are often explored in searches like "carboxylate-activated prodrugs" or "N-protected amino acid analogs," reflecting its utility in modern medicinal chemistry.

In the context of green chemistry, this compound’s synthesis and applications resonate with industry demands for sustainable methodologies. Queries such as "eco-friendly peptide coupling reagents" or "solvent-free amidation techniques" underscore the need for efficient, low-waste processes. Researchers are investigating catalysts and conditions to optimize the yield of CAS No. 97998-66-8 while minimizing environmental impact—a priority echoed in recent publications and patent filings.

Analytical characterization of 2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and FT-IR. These methods validate purity and structural integrity, addressing common search terms like "HPLC methods for amino acid derivatives" or "NMR peaks for Cbz-protected compounds." Such data is crucial for quality control in both academic and industrial settings.

Looking ahead, the versatility of CAS No. 97998-66-8 positions it as a candidate for emerging therapeutic areas, including targeted drug delivery and enzyme inhibition. Its role in generating biocompatible scaffolds aligns with trends in personalized medicine, a hot topic in search engines and AI-driven literature reviews. By integrating this compound into innovative research, scientists aim to address challenges like bioavailability and metabolic stability—key themes in contemporary pharmacology.

In summary, 2-{(benzyloxy)carbonyl(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino}propanoic acid represents a fusion of structural ingenuity and practical utility. Its relevance to cutting-edge research, coupled with its alignment with sustainability goals, ensures its continued prominence in scientific discourse. For those exploring "advanced synthetic intermediates" or "protected amino acid applications," this compound offers a compelling case study in molecular design and functional diversity.

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